molecular formula C18H11Cl2N3O B3036784 4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile CAS No. 400079-39-2

4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile

Cat. No. B3036784
CAS RN: 400079-39-2
M. Wt: 356.2 g/mol
InChI Key: UDNNUAHKJMOJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chloro, methoxy, and cyano groups onto the pyrimidine ring. Various synthetic routes have been explored, but one common approach is the condensation reaction between appropriate precursors. Detailed synthetic methods can be found in the literature .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Anticancer Agent Synthesis

4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile and its derivatives have been studied for their potential as anticancer agents. Tiwari et al. (2016) explored the synthesis of these compounds using ultrasound-promoted methods. Their study evaluated the in-vitro anticancer activities of these compounds against various human tumor cell lines, identifying specific derivatives with high GI50 values, indicating their potential effectiveness against cancer cells. They also performed docking studies to analyze the binding modes in the active site of thymidylate synthase enzyme and studied the ADME properties to assess drug-like properties (Tiwari et al., 2016).

Crystallographic Studies

The compound has been the subject of crystallographic studies to understand its structural characteristics. Trilleras et al. (2009) examined two closely related compounds, highlighting their isostructural nature and providing insights into their electronic structures through analysis of bond distances and displacements. This study contributes to the understanding of the molecular structure and potential reactivity of such compounds (Trilleras et al., 2009).

Antibacterial Properties

Research has also been conducted on the antibacterial properties of derivatives of this compound. Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and evaluated them as antibacterial agents. Their findings suggest a connection between the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings with antibacterial activity (Cieplik et al., 2008).

Anti-Inflammatory Activity

The compound and its derivatives have also been studied for their potential anti-inflammatory activity. Patil et al. (2015) synthesized a series of derivatives and evaluated them for anti-inflammatory effects, providing insights into the structure-activity relationship of these compounds (Patil et al., 2015).

properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O/c1-24-14-8-4-11(5-9-14)16-15(10-21)17(20)23-18(22-16)12-2-6-13(19)7-3-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNNUAHKJMOJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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